molecular formula C13H17N3 B2938085 2-(4-Tert-butylphenyl)pyrazol-3-amine CAS No. 1368610-75-6

2-(4-Tert-butylphenyl)pyrazol-3-amine

Cat. No. B2938085
CAS RN: 1368610-75-6
M. Wt: 215.3
InChI Key: GWRROYFGAMEOFY-UHFFFAOYSA-N
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Description

“2-(4-Tert-butylphenyl)pyrazol-3-amine” is a chemical compound that falls under the category of pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . Another study reported an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield by a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied extensively. Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For instance, a study reported the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation .

Scientific Research Applications

Reactivity and Derivative Synthesis

One area of application involves exploring the reactivity of pyrazole derivatives to synthesize new compounds. For instance, Mironovich and Shcherbinin (2015) studied the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, leading to the formation of compounds with potential biological activity through the acylation of amino groups Mironovich & Shcherbinin, 2015. This research underscores the versatility of pyrazole derivatives as precursors in the synthesis of biologically active compounds.

Molecular Structure and Nonlinear Optical Studies

The molecular structure and properties of pyrazole derivatives have also been a focal point of research. Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and conducted a comprehensive study on its structural, spectral, and nonlinear optical properties, demonstrating the compound's stability and potential in materials science Tamer et al., 2016.

Antimicrobial Applications

Pandya, Battula, and Patel (2022) developed a novel synthesis method for pyrazole and 2°-amine hybrid conjugates, revealing that these conjugates exhibit promising antimicrobial properties. This study highlights the potential of pyrazole derivatives in developing new antimicrobial agents Pandya, Battula, & Patel, 2022.

Catalysis and Polymerization

Another significant application is in the field of catalysis and polymerization. Matiwane, Obuah, and Darkwa (2020) explored the use of pyrazolyl compounds as catalysts for the copolymerization of CO2 and cyclohexene oxide, offering a greener approach to polymer synthesis Matiwane, Obuah, & Darkwa, 2020.

Chemical Sensing and Luminescence

Halcrow (2005) reviewed the complex chemistry of 2,6-di(pyrazolyl)pyridines and related ligands, noting their utility in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unique thermal and photochemical spin-state transitions Halcrow, 2005.

Mechanism of Action

The mechanism of action of pyrazole derivatives is often related to their biological activity. For example, some pyrazole derivatives have shown anti-inflammatory effects through their ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage cells .

Safety and Hazards

The safety and hazards associated with the handling of pyrazole derivatives should be taken seriously. For instance, 4-tert-Butylphenol, a related compound, is known to cause skin irritation and serious eye damage .

Future Directions

The future directions in the research of pyrazole derivatives are promising. They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further investigation and exploration of these compounds’ potential in various fields would contribute to their potential application as novel therapeutic agents .

properties

IUPAC Name

2-(4-tert-butylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,3)10-4-6-11(7-5-10)16-12(14)8-9-15-16/h4-9H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRROYFGAMEOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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